molecular formula C10H15N3O3S B14814246 N-(6-(Aminomethyl)-5-cyclopropoxypyridin-2-YL)methanesulfonamide

N-(6-(Aminomethyl)-5-cyclopropoxypyridin-2-YL)methanesulfonamide

Cat. No.: B14814246
M. Wt: 257.31 g/mol
InChI Key: UGZLVFGABHHVOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-(Aminomethyl)-5-cyclopropoxypyridin-2-YL)methanesulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This particular compound features a pyridine ring substituted with an aminomethyl group and a cyclopropoxy group, along with a methanesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(Aminomethyl)-5-cyclopropoxypyridin-2-YL)methanesulfonamide typically involves multiple steps. One common route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-(Aminomethyl)-5-cyclopropoxypyridin-2-YL)methanesulfonamide can undergo various types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could lead to amines.

Scientific Research Applications

N-(6-(Aminomethyl)-5-cyclopropoxypyridin-2-YL)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-(Aminomethyl)-5-cyclopropoxypyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folate in bacteria. This inhibition leads to a decrease in folate production, ultimately hindering bacterial growth .

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with antibacterial properties.

    Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.

    Sulfamethazine: Commonly used in veterinary medicine.

Uniqueness

N-(6-(Aminomethyl)-5-cyclopropoxypyridin-2-YL)methanesulfonamide is unique due to its specific substitution pattern on the pyridine ring, which may confer distinct pharmacological properties compared to other sulfonamides.

Properties

Molecular Formula

C10H15N3O3S

Molecular Weight

257.31 g/mol

IUPAC Name

N-[6-(aminomethyl)-5-cyclopropyloxypyridin-2-yl]methanesulfonamide

InChI

InChI=1S/C10H15N3O3S/c1-17(14,15)13-10-5-4-9(8(6-11)12-10)16-7-2-3-7/h4-5,7H,2-3,6,11H2,1H3,(H,12,13)

InChI Key

UGZLVFGABHHVOZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=NC(=C(C=C1)OC2CC2)CN

Origin of Product

United States

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